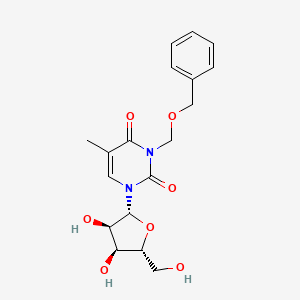

3-Benzyloxymethyl-5-methyluridine

Description

Properties

CAS No. |

165381-68-0 |

|---|---|

Molecular Formula |

C18H22N2O7 |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3-(phenylmethoxymethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C18H22N2O7/c1-11-7-19(17-15(23)14(22)13(8-21)27-17)18(25)20(16(11)24)10-26-9-12-5-3-2-4-6-12/h2-7,13-15,17,21-23H,8-10H2,1H3/t13-,14-,15-,17-/m1/s1 |

InChI Key |

HMCPKVKDIXXTEF-KCYZZUKISA-N |

Isomeric SMILES |

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)COCC2=CC=CC=C2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3 Benzyloxymethyl 5 Methyluridine

Precursor Synthesis and Regioselective Functionalization Approaches

The primary precursor for the synthesis of 3-Benzyloxymethyl-5-methyluridine is 5-methyluridine (B1664183) (thymidine). A key challenge in the synthesis is the presence of multiple reactive hydroxyl groups (at the 3' and 5' positions of the sugar moiety) and the N-3 imide proton on the pyrimidine (B1678525) ring. To achieve regioselective functionalization at the N-3 position, the hydroxyl groups on the sugar portion are typically protected first.

A common strategy involves the protection of the 5'-hydroxyl group with a bulky silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. This initial protection step directs subsequent reactions away from the primary 5'-hydroxyl position. The resulting 5'-O-TBDMS-thymidine serves as a key intermediate for regioselective N-3 alkylation.

The regioselectivity of the subsequent alkylation of 5'-O-protected thymidine (B127349) is highly dependent on the reaction conditions, particularly the choice of solvent. Research has demonstrated that the dielectric constant of the solvent plays a critical role in determining the site of alkylation (either the 3'-O-hydroxyl or the N-3 imide).

Introduction of the Benzyloxymethyl (BOM) Protecting Group at N-3

The introduction of the benzyloxymethyl (BOM) group at the N-3 position is typically achieved via a nucleophilic substitution reaction using benzyloxymethyl chloride (BOM-Cl) as the alkylating agent. The reaction is carried out in the presence of a strong base, which deprotonates the N-3 imide proton of the thymidine ring, generating a nucleophilic anion.

The choice of base and solvent is paramount for the success of this regioselective alkylation. A strong, non-nucleophilic base such as sodium hydride (NaH) is commonly employed to deprotonate the N-3 position. The selection of a polar aprotic solvent with a high dielectric constant, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), has been shown to favor N-alkylation over O-alkylation. researchgate.net In these solvents, the sodium cation is well-solvated, leaving a more "naked" and highly reactive nucleophilic anion at the N-3 position, which readily attacks the electrophilic carbon of benzyloxymethyl chloride.

Optimization of Reaction Conditions for Efficient Research Scale Synthesis

The optimization of reaction conditions is crucial for maximizing the yield of the desired N-3 alkylated product while minimizing the formation of byproducts, such as the O-alkylated isomer and di-alkylated species. Key parameters that are systematically varied and optimized include the solvent, the stoichiometry of the base and the alkylating agent, the reaction temperature, and the duration of the reaction.

A study on the solvent-controlled regioselective protection of 5'-O-protected thymidine provides valuable insights into this optimization process. researchgate.net While the study utilized allyl bromide as the alkylating agent, the principles of solvent-directing effects are directly applicable to the use of benzyloxymethyl chloride. The findings from this research highlight the dramatic influence of the solvent's dielectric constant on the reaction's outcome.

| Solvent | Dielectric Constant (ε) | N-Alkylated Product Yield (%) | O-Alkylated Product Yield (%) | O,N-Dialkylated Product (%) |

|---|---|---|---|---|

| Dioxane | 2.21 | 0 | 83 | 0 |

| Tetrahydrofuran (THF) | 7.58 | 0 | 95 | 0 |

| Dimethylformamide (DMF) | 37 | 95 | 0 | 0 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 96 | 0 | 0 |

As indicated in Table 1, solvents with low dielectric constants like dioxane and THF predominantly yield the O-alkylated product. In contrast, polar aprotic solvents with high dielectric constants, such as DMF and DMSO, lead to a high yield of the N-alkylated product, with minimal formation of byproducts. researchgate.net These findings underscore the importance of solvent selection for the efficient research-scale synthesis of 3-Benzyloxymethyl-5-methyluridine. Further optimization would involve fine-tuning the molar equivalents of sodium hydride and benzyloxymethyl chloride to ensure complete reaction of the starting material while preventing over-alkylation.

Chemical Reactivity and Derivatization Strategies of 3 Benzyloxymethyl 5 Methyluridine

Regioselective Alkylation at Ribose Hydroxyl Positions: A Gap in the Literature

The requested exploration of regioselective alkylation at the 2'- and 3'-hydroxyl groups of the ribose moiety of 3-Benzyloxymethyl-5-methyluridine did not yield specific examples in the searched literature.

Investigations into 2'-O-Alkylation using Cyclic Sulfates

No specific studies detailing the use of cyclic sulfates, such as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide, for the 2'-O-alkylation of 3-Benzyloxymethyl-5-methyluridine could be located. This method is a known strategy for introducing functionalized alkyl chains at the 2'-position of nucleosides, but its application to this specific substrate is not described in the available literature.

Exploration of 3'-O-Alkylation Pathways

Similarly, a thorough search did not uncover any published research specifically investigating the 3'-O-alkylation pathways of 3-Benzyloxymethyl-5-methyluridine. While 3'-O-alkylation is a fundamental modification in nucleoside chemistry, often employed in the synthesis of oligonucleotide analogs, the specific conditions and outcomes for this starting material are not documented.

Mechanistic Studies of Nucleophilic Displacement Reactions for Terminal Group Introduction

Mechanistic studies involving the nucleophilic displacement on a derivatized 2'- or 3'-position of 3-Benzyloxymethyl-5-methyluridine to introduce terminal functional groups could not be found. Such studies are crucial for understanding reaction pathways and optimizing the synthesis of novel nucleoside analogs.

Directed Modifications at the 5'-Position of the Ribose Sugar: Limited and Indirect Information

While modifications at the 5'-position of nucleosides are common, specific examples starting from 3-Benzyloxymethyl-5-methyluridine are scarce.

Synthesis of 5'-C-Malonyl-Modified Nucleosides

The synthesis of 5'-C-malonyl-modified nucleosides from 3-Benzyloxymethyl-5-methyluridine has not been reported in the reviewed literature. The reaction of the 5'-hydroxyl group or a 5'-activated derivative with a malonate species is a plausible synthetic route, but no experimental data for this specific transformation is available.

Advanced Protecting Group Chemistry in Synthetic Sequences

The strategic use of protecting groups is fundamental to the successful multistep synthesis of complex molecules like modified nucleosides. In the context of 3-Benzyloxymethyl-5-methyluridine, the benzyloxymethyl (BOM) group at the N-3 position of the uracil (B121893) ring plays a crucial role. This section delves into the advanced protecting group chemistry associated with this compound, focusing on the cleavage of the N-3 BOM group, its compatibility with other functionalities, and the synergistic use of orthogonal protecting groups.

Catalytic and Chemical Cleavage Methodologies for the N-3 Benzyloxymethyl (BOM) Group

Hydrogenolytic cleavage using palladium catalysts is a common and effective method for BOM deprotection. nih.gov However, a significant challenge in the hydrogenation of uridine (B1682114) derivatives is the potential for over-reduction, specifically the saturation of the C5-C6 double bond of the uracil moiety. nih.gov To address this, optimized conditions have been developed. A reliable method involves using 10% Palladium-on-carbon (Pd-C) as the catalyst in a mixed solvent system of isopropanol (B130326) and water (iPrOH-H₂O) under 1 atmosphere of hydrogen gas. The addition of a small amount of formic acid (HCO₂H) has been shown to dramatically increase the reaction rate. nih.gov

These optimized conditions cleanly convert BOM-protected uridines to their deprotected forms without the formation of by-products where the uracil double bond is saturated. nih.gov

Table 1: Optimized Conditions for Hydrogenolytic Cleavage of the N-3 BOM Group

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd-C |

| Solvent | iPrOH-H₂O (10/1) |

| Additive | HCO₂H (0.5%) |

| Pressure | 1 atm H₂ |

This table summarizes the optimized conditions for the selective hydrogenolytic deprotection of the N-3 BOM group in uridine derivatives. nih.gov

While catalytic hydrogenation is prevalent, other chemical methods can also be employed for BOM group cleavage, although they are sometimes associated with harsher conditions or different selectivity profiles. The choice of a specific methodology is a key strategic decision in the synthesis plan.

Studies on the Compatibility of BOM Deprotection with Diverse Functional Groups

A crucial aspect of any deprotection strategy is its compatibility with other functional groups present in the molecule. The optimized hydrogenolytic cleavage of the N-3 BOM group has been studied with a range of other functionalities, demonstrating its broad applicability in complex syntheses. nih.gov

Research has shown that these conditions are compatible with various groups, including:

α-hydroxyamides : Molecules possessing this functional group were successfully deprotected in quantitative yield. nih.gov

Carbobenzyloxy (Cbz) groups : The optimized conditions can efficiently deprotect both the BOM group and O-Cbz groups simultaneously, furnishing the desired products in high yields. nih.gov

1,3-diamino derivatives : The BOM group on these derivatives could be cleanly removed. A basic work-up is sometimes required to remove formic acid salts that may form with the amine functionalities. nih.gov

Interestingly, the presence of a free amine in the molecule can affect the reaction. It has been observed that in molecules with both BOM and Cbz groups, the Cbz group may be cleaved first to generate a free amine. This can inhibit the subsequent deprotection of the BOM group, leading to incomplete reactions under certain conditions (e.g., 10% Pd/C in MeOH). nih.gov The optimized iPrOH-H₂O/HCO₂H system, however, proves effective even in these more complex cases. nih.gov

Table 2: Compatibility of Optimized BOM Deprotection with Various Functional Groups

| Substrate Functional Groups | Result of Deprotection | Yield | Reference |

|---|---|---|---|

| α-hydroxyamide | Successful deprotection | Quantitative | nih.gov |

| O-Carbobenzyloxy (O-Cbz) | Simultaneous deprotection of BOM and O-Cbz | High | nih.gov |

| N-Carbobenzyloxy (N-Cbz) | Simultaneous deprotection of BOM and N-Cbz | 97% | nih.gov |

This table illustrates the successful application of the optimized hydrogenolytic BOM deprotection protocol on uridine derivatives containing various other functional groups. nih.gov

Role of 3 Benzyloxymethyl 5 Methyluridine As a Crucial Intermediate in Advanced Chemical Synthesis

Utilization in Solid-Phase Oligonucleotide Synthesis Methodologies

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, allowing for the efficient and automated construction of DNA and RNA sequences. atdbio.comcsic.es 3-Benzyloxymethyl-5-methyluridine, in its phosphoramidite (B1245037) form, is directly integrated into this methodology. biotage.co.jpbeilstein-journals.org

The synthesis cycle in solid-phase oligonucleotide synthesis involves a series of repeated steps: deprotection of the 5'-hydroxyl group of the growing chain attached to a solid support, coupling with the incoming phosphoramidite monomer, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. biotage.co.jp The 3-Benzyloxymethyl-5-methyluridine phosphoramidite participates in the coupling step, where its 3'-phosphoramidite moiety reacts with the free 5'-hydroxyl of the support-bound oligonucleotide.

The benzyloxymethyl group at the N3 position ensures that the uracil (B121893) base does not interfere with the coupling reaction. This protecting group remains intact throughout the synthesis and is typically removed during the final deprotection and cleavage of the oligonucleotide from the solid support. The ability to incorporate modified nucleosides like 3-Benzyloxymethyl-5-methyluridine into oligonucleotides is crucial for developing therapeutic agents, diagnostic probes, and tools for molecular biology research. nih.gov

| Synthesis Step | Role of 3-Benzyloxymethyl-5-methyluridine Phosphoramidite | Key Feature |

| Coupling | Acts as the incoming monomeric unit | N3-Benzyloxymethyl group prevents side reactions |

| Deprotection (final) | The benzyloxymethyl group is removed | Allows for the formation of the final oligonucleotide with a natural or modified base |

Research Applications of 3 Benzyloxymethyl 5 Methyluridine Derivatives in Nucleic Acid Chemistry and Chemical Biology

Development of Modified Oligonucleotides for Enhanced Biochemical Properties

The therapeutic and diagnostic utility of oligonucleotides is often hampered by their susceptibility to degradation by cellular nucleases and the need for high-affinity binding to target sequences. Chemical modifications are essential to overcome these limitations.

Strategies for Modulating Nuclease Resistance in Oligonucleotides

Unmodified DNA and RNA oligonucleotides are rapidly degraded by a host of endo- and exonucleases present in biological systems. idtdna.com A primary strategy to combat this is the introduction of chemical modifications that sterically hinder the approach of these enzymes. Common and effective modifications include replacing a non-bridging oxygen in the phosphate (B84403) backbone with sulfur to create a phosphorothioate (B77711) (PS) linkage, which is more resistant to nuclease activity. idtdna.comnih.gov

Modifications to the sugar moiety, such as the inclusion of 2'-O-methyl (2'OMe) or 2'-O-methoxyethyl (2'-O-MOE) groups, are also widely used to confer nuclease resistance. nih.govgenelink.com Furthermore, adding functional groups around the phosphate backbone, such as at the 5'-carbon of the ribose, can enhance stability. For example, the introduction of a 5'-C-methyl group has been shown to provide significant resistance against 3'-exonucleases. nih.govosti.gov

While modifications to the nucleobase itself are less commonly employed for nuclease resistance, a bulky group like the benzyloxymethyl substituent at the N3 position of uridine (B1682114) could potentially provide steric protection for the adjacent phosphodiester bonds. The effectiveness of such a modification would depend on its size and conformation relative to the enzyme's active site and would require empirical validation.

Investigations into Target RNA Binding Affinity of Modified Oligonucleotides

The efficacy of antisense oligonucleotides and siRNAs is critically dependent on their ability to bind with high affinity and specificity to their target RNA sequences. Chemical modifications play a pivotal role in modulating this binding affinity. Modifications that pre-organize the sugar pucker into an A-form geometry, which is characteristic of RNA-RNA and DNA-RNA duplexes, are particularly effective at increasing affinity. nih.gov Locked Nucleic Acid (LNA) is a prominent example of such a modification that significantly enhances binding affinity. nih.gov

The 5-methyl group on the uridine base, which makes it a thymidine (B127349) analog, is generally considered to have a neutral or slightly positive effect on the binding affinity of an oligonucleotide for its RNA target. However, the introduction of a large, flexible substituent at the N3 position, such as a benzyloxymethyl group, presents a more complex scenario. The N3 proton of uridine is directly involved in Watson-Crick base pairing with adenine. Replacing this proton with a bulky group would disrupt this canonical hydrogen bond, likely leading to a significant decrease in binding affinity. researchgate.net For such a modified nucleoside to be useful, it would need to function as a non-pairing bulge or participate in alternative interactions within the duplex, which would be highly sequence and context-dependent.

Impact on Oligonucleotide Hybridization and Duplex Thermal Stability in Research Contexts

The thermal stability of a nucleic acid duplex, quantified by its melting temperature (Tm), is a critical parameter for many applications. It reflects the strength of the interactions between the two strands. Research into the effects of N3-alkylated uridines has shown that such modifications can be highly destabilizing when located in the interior of a duplex. For instance, an N3-methyluridine modification was found to inhibit the formation of RNA duplexes when placed at an internal position. researchgate.net This is attributed to the disruption of the Watson-Crick hydrogen bond.

Conversely, when placed at the terminal position of a duplex, the same N3-methyluridine modification can have a stabilizing effect, likely through favorable 3'-dangling end stacking interactions. researchgate.net Given that the benzyloxymethyl group is substantially larger than a methyl group, it is expected to cause even greater steric disruption and destabilization when incorporated internally.

The table below, based on data for related N3- and C5-modified nucleosides, illustrates the potential impact of such modifications on duplex stability.

| Modification Type | Position in Duplex | Observed Effect on Thermal Stability (Tm) | Rationale |

| N3-Methyluridine researchgate.net | Internal | Destabilizing | Disrupts Watson-Crick hydrogen bonding. |

| N3-Methyluridine researchgate.net | Terminal | Stabilizing | Favorable 3'-dangling end stacking interactions. |

| 5'-C-Methyluridine nih.govosti.gov | Internal | Destabilizing | Steric effects from the alkyl substitution alter duplex geometry. |

This table is illustrative and based on data for related, not identical, compounds.

Design and Synthesis of Chemically Modified RNA for RNA Interference (RNAi) Studies

RNA interference (RNAi) is a powerful biological process for gene silencing that utilizes small interfering RNAs (siRNAs). nih.gov For therapeutic applications, synthetic siRNAs require chemical modifications to enhance their stability, reduce off-target effects, and improve their pharmacokinetic properties. nih.govresearchgate.net

An effective siRNA must be recognized by the RNA-Induced Silencing Complex (RISC), where the Argonaute-2 (Ago2) protein is a key component responsible for cleaving the target mRNA. nih.gov Therefore, chemical modifications must not interfere with this intricate protein-RNA recognition process. While modifications at the 2'-position of the ribose and in the phosphate backbone are generally well-tolerated, modifications on the nucleobases must be approached with more caution. nih.gov

The introduction of a bulky 3-benzyloxymethyl group into an siRNA strand could have significant, likely detrimental, consequences. This modification could sterically clash with amino acid residues in the Ago2 protein's binding pocket, potentially preventing the proper loading or positioning of the siRNA guide strand and thereby abolishing its gene-silencing activity. While 5-methyluridine (B1664183) is a modification sometimes found in therapeutic oligonucleotides, the impact of the N3-substitution would be the dominant and likely prohibitive factor for RNAi applications. nih.govescholarship.org

Construction of Advanced Probes for Genetic Analysis

Chemically modified nucleosides are crucial for the construction of probes used in advanced genetic analysis techniques, such as real-time quantitative PCR (qPCR).

Integration into Energy Transfer Probe Systems (e.g., Hybeacon, Taqman Assays)

TaqMan assays are a widely used qPCR method that relies on a fluorogenic probe. thermofisher.com This probe is a short oligonucleotide that contains a 5'-fluorophore and a 3'-quencher. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe as it hybridizes to the target DNA, separating the fluorophore from the quencher and generating a detectable signal. smobio.com

For a TaqMan probe to function correctly, it must hybridize specifically to its target sequence under the thermal cycling conditions of PCR, and it must be an effective substrate for the exonuclease activity of the polymerase. The incorporation of a 3-benzyloxymethyl-5-methyluridine residue would likely be problematic on both fronts. As discussed, the N3-substitution is predicted to be highly destabilizing to the probe-target duplex, which would lower the probe's melting temperature and potentially prevent efficient hybridization at the temperatures used for PCR annealing and extension. researchgate.net Furthermore, the bulky modification could inhibit recognition and cleavage by the Taq polymerase, preventing signal generation.

HyBeacon probes, another type of energy transfer probe, signal hybridization without being degraded. researchgate.net Their function is critically dependent on the change in fluorescence that occurs upon duplex formation. The stability and melting behavior of the probe-target duplex are therefore paramount. The likely duplex-destabilizing nature of the 3-benzyloxymethyl modification would make it a challenging component to incorporate into a reliable HyBeacon probe. researchgate.net

Exploration of Amide-Linked and Triazole-Linked RNA Mimics as Research Tools

The native phosphodiester backbone of RNA is susceptible to degradation by nucleases, which limits its therapeutic and in vivo applications. To overcome this limitation, researchers have developed a variety of backbone-modified nucleic acid analogs, or RNA mimics. Among these, amide-linked and triazole-linked RNAs have emerged as promising research tools due to their enhanced stability and unique structural properties. The incorporation of modified nucleosides like 3-Benzyloxymethyl-5-methyluridine into these mimics can further expand their functional capabilities.

Amide-Linked RNA Mimics:

In amide-linked RNA, the phosphodiester linkage is replaced by a neutral amide bond (e.g., 3′-CH₂-CO-NH-5′). This modification confers significant resistance to nuclease degradation. Studies have shown that amide linkages can be surprisingly well-tolerated within RNA structures and can even mimic important hydrogen bonding interactions with proteins. nih.gov The incorporation of 3-Benzyloxymethyl-5-methyluridine into an amide-linked RNA backbone would create a novel research tool with both a modified backbone and a modified base.

Potential Research Applications:

Probing RNA-Protein Interactions: The benzyloxymethyl group could serve as a steric probe to investigate the structural requirements of RNA-binding proteins.

Developing Stable siRNAs: The enhanced stability of the amide backbone combined with the potential for specific interactions mediated by the C5-substituent could lead to the development of more potent and durable small interfering RNAs (siRNAs). Research has demonstrated that amide modifications in the guide strand of siRNAs are well-tolerated and can enhance silencing activity. nih.gov

Triazole-Linked RNA Mimics:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides an efficient method for creating triazole-linked nucleic acids. In these mimics, the phosphodiester bond is replaced by a 1,2,3-triazole linkage. While some studies have shown that triazole linkages can be destabilizing to RNA duplexes, they offer a versatile platform for introducing a wide range of functionalities. nih.gov The effect of the triazole linkage on duplex stability can vary depending on its specific structure and position within the oligonucleotide. nih.gov

Potential Research Applications:

Construction of Complex RNA Architectures: The robust nature of the click reaction allows for the modular assembly of complex RNA structures that would be difficult to synthesize using standard phosphoramidite (B1245037) chemistry.

Development of Bioconjugates: The triazole linkage can be further functionalized, providing a handle for attaching reporter molecules, such as fluorophores or affinity tags, to specific sites within an RNA molecule. The presence of the 3-Benzyloxymethyl-5-methyluridine could add another layer of functionality or be used to study the impact of multiple modifications on RNA structure and function. Research into C5-triazolo modified pyrimidines has shown their potential for increasing duplex stability through enhanced stacking interactions. researchgate.net

Table 2: Comparison of Amide-Linked and Triazole-Linked RNA Mimics Containing 3-Benzyloxymethyl-5-methyluridine

| Feature | Amide-Linked RNA Mimic | Triazole-Linked RNA Mimic |

| Backbone Linkage | Neutral amide bond | 1,2,3-triazole ring |

| Synthesis | Typically involves coupling of amino- and carboxy-functionalized nucleosides | Copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") |

| Nuclease Resistance | High | High |

| Potential Impact on Duplex Stability | Can be well-tolerated | Can be destabilizing, but effect is context-dependent |

| Key Research Application | Probing RNA-protein interactions, developing stable siRNAs | Modular synthesis of complex RNAs, bioconjugation |

Advanced Spectroscopic and Analytical Research Characterization Techniques for 3 Benzyloxymethyl 5 Methyluridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.dntb.gov.uanih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3-Benzyloxymethyl-5-methyluridine. dntb.gov.uanih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule. researchgate.net

In the case of 3-Benzyloxymethyl-5-methyluridine, ¹H NMR spectroscopy is instrumental in identifying the various protons present in the molecule. For instance, characteristic signals would be expected for the protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyloxymethyl group, the methyl group at the 5-position of the uracil (B121893) base, and the protons of the ribose sugar moiety. The chemical shifts (δ) of these protons, reported in parts per million (ppm), and their coupling patterns (e.g., singlets, doublets, triplets, multiplets) provide crucial information about their neighboring atoms. st-andrews.ac.uk

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 3-Benzyloxymethyl-5-methyluridine will give rise to a distinct signal in the ¹³C NMR spectrum. researchgate.netchemicalbook.com The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its local electronic environment. Advanced NMR techniques, such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer), can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Benzyloxymethyl-5-methyluridine

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | 4.5 - 5.0 | ~70 |

| Benzyl-Aromatic | 7.2 - 7.4 | 127 - 138 |

| N³-CH₂-O | 5.2 - 5.5 | ~75 |

| C⁵-CH₃ | 1.8 - 2.0 | ~12 |

| H-6 (Uracil) | 7.5 - 7.7 | - |

| C-2, C-4 (Uracil) | - | 150 - 165 |

| C-5, C-6 (Uracil) | - | 110 - 140 |

| Ribose Protons | 3.5 - 6.0 | - |

| Ribose Carbons | - | 60 - 90 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. np-mrd.orghmdb.ca

Mass Spectrometry (MS) for Molecular Weight Confirmation and Synthetic Pathway Analysis.mdpi.com

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound with high accuracy. taylorandfrancis.com For 3-Benzyloxymethyl-5-methyluridine, MS analysis provides definitive confirmation of its successful synthesis by measuring the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further validating its identity. mdpi.com

Beyond molecular weight confirmation, MS can be a powerful tool for analyzing the synthetic pathway of 3-Benzyloxymethyl-5-methyluridine. By coupling liquid chromatography with mass spectrometry (LC-MS), researchers can monitor the progress of a reaction, identify intermediates, and detect the formation of byproducts. taylorandfrancis.com This allows for the optimization of reaction conditions and purification strategies. In some cases, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that can help to distinguish between isomers and confirm the connectivity of different functional groups.

The choice of ionization technique is crucial for the successful analysis of nucleoside analogues. Electrospray ionization (ESI) is a soft ionization method that is well-suited for polar and thermally labile molecules like 3-Benzyloxymethyl-5-methyluridine, as it minimizes fragmentation and primarily produces the protonated molecule [M+H]⁺ or other adducts. mdpi.com

Chromatographic Methodologies for Purification and Research Purity Assessment.quality-assistance.com

Chromatographic techniques are essential for both the purification of 3-Benzyloxymethyl-5-methyluridine after its synthesis and for the assessment of its purity. quality-assistance.com High-performance liquid chromatography (HPLC) is a widely used method for analyzing the purity of nucleoside analogues. ptfarm.pl

In a typical HPLC analysis, a solution of the compound is injected onto a column containing a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. For a compound like 3-Benzyloxymethyl-5-methyluridine, a reversed-phase HPLC method, often using a C18 column, is commonly employed. ptfarm.pl The purity of the sample is determined by the area of the peak corresponding to the desired compound relative to the total area of all peaks in the chromatogram.

Several chromatographic methods can be utilized for the purification and purity assessment of 3-Benzyloxymethyl-5-methyluridine and its derivatives:

Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is particularly effective for separating oligonucleotides and their analogues. It involves the use of an ion-pairing agent in the mobile phase to enhance the retention and separation of charged molecules. quality-assistance.com

Anion-Exchange (AEX) HPLC: AEX chromatography separates molecules based on their net negative charge. It can be a valuable orthogonal method to IP-RP HPLC for purity analysis. quality-assistance.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative chromatographic mode that can be used for the separation of polar compounds like nucleoside analogues. quality-assistance.com

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used to monitor the progress of a reaction and for preliminary purity checks. taylorandfrancis.com

The development of orthogonal chromatographic methods, which utilize different separation mechanisms, is crucial for a comprehensive assessment of purity, ensuring that no impurities are co-eluting with the main compound. quality-assistance.com

Table 2: Common Chromatographic Methods for 3-Benzyloxymethyl-5-methyluridine Analysis

| Technique | Stationary Phase | Mobile Phase Principle | Primary Application |

| IP-RP HPLC | C18 or other hydrophobic material | Aqueous buffer with an organic modifier and an ion-pairing agent | Purity assessment and purification |

| AEX HPLC | Positively charged functional groups | Aqueous buffer with a salt gradient | Orthogonal purity analysis |

| HILIC | Polar stationary phase | High organic content with a small amount of aqueous buffer | Separation of polar analogues |

| TLC | Silica gel or alumina | Organic solvent mixture | Reaction monitoring, preliminary purity check |

Spectrophotometric Analysis in Nucleic Acid Hybridization Research (e.g., UV Melting Experiments for Duplexes).nih.gov

Spectrophotometry, particularly UV-Visible spectroscopy, plays a vital role in studying the interaction of 3-Benzyloxymethyl-5-methyluridine, when incorporated into an oligonucleotide, with complementary nucleic acid strands. nih.gov A key application is in UV melting experiments, which are used to determine the thermal stability of DNA or RNA duplexes. rsc.org

The principle behind UV melting experiments is that the absorbance of a nucleic acid solution at 260 nm increases as a double-stranded duplex denatures, or "melts," into single strands. This phenomenon is known as the hyperchromic effect. By monitoring the absorbance of a solution containing a duplex as the temperature is gradually increased, a melting curve can be generated. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex has dissociated into single strands. nih.gov

The incorporation of modified nucleosides like 3-Benzyloxymethyl-5-methyluridine into an oligonucleotide can affect the stability of the resulting duplex. By comparing the Tm of a duplex containing the modified nucleoside to that of an unmodified duplex, researchers can assess the impact of the modification on duplex stability. A higher Tm indicates stabilization, while a lower Tm suggests destabilization. These studies are crucial for understanding how such modifications might influence the structure and function of nucleic acids in various biological and biotechnological applications, such as in the development of antisense therapies or diagnostic probes. mdpi.comresearchgate.net

The experimental setup for UV melting studies typically involves a spectrophotometer equipped with a temperature-controlled cell holder. rsc.org The change in absorbance at 260 nm is recorded as the temperature is ramped at a controlled rate. nih.gov The data is then plotted as absorbance versus temperature, and the Tm is determined from the midpoint of the transition.

Theoretical and Computational Research Approaches for Nucleoside Derivatives

Conformational Analysis of Modified Nucleoside Structures

The biological function of a nucleoside is intrinsically linked to its three-dimensional structure. Conformational analysis through computational methods is a cornerstone of understanding modified nucleosides like 3-Benzyloxymethyl-5-methyluridine. These analyses typically focus on several key structural parameters: the sugar pucker, the glycosidic torsion angle (χ), and the orientation of substituent groups.

Another crucial parameter is the rotation around the glycosidic bond (N1-C1'), which defines the orientation of the nucleobase relative to the sugar. This is described by the torsion angle χ, resulting in either syn or anti conformations. While canonical nucleosides in B-DNA and A-RNA predominantly adopt the anti conformation, modifications can alter this preference. The presence of the C5-methyl group in 5-methyluridine (B1664183) (thymidine) generally favors the anti conformation. However, the addition of the N3-benzyloxymethyl group introduces a complex interplay of forces. Energy calculations, performed using methods like Density Functional Theory (DFT) or high-level ab initio methods, are used to determine the relative energies of the syn and anti conformers. wayne.edu These calculations would elucidate whether the N3-substituent creates steric hindrance that favors one conformation over the other or introduces new stabilizing intramolecular interactions.

Interactive Table 1: Hypothetical Conformational Preferences of 3-Benzyloxymethyl-5-methyluridine

This table illustrates the type of data generated from conformational analysis, showing how modifications could influence key structural parameters compared to the parent nucleoside, 5-methyluridine (thymidine).

| Parameter | 5-methyluridine (Thymidine) | 3-Benzyloxymethyl-5-methyluridine (Predicted) | Rationale for Predicted Change |

| Predominant Sugar Pucker | C2'-endo (in B-DNA) | C2'-endo or C3'-endo | The bulky N3-substituent may induce a shift to minimize steric hindrance with the sugar-phosphate backbone. |

| Glycosidic Angle (χ) | anti | anti (potentially restricted) | The C5-methyl group favors anti, but the N3-substituent could restrict rotation, leading to a more defined energy minimum. |

| Relative Energy (syn vs. anti) | anti is lower energy | anti remains lower energy | The energetic penalty for the syn conformation is likely increased due to steric clash between the N3-group and the sugar. |

Quantum Chemical Calculations of Reaction Mechanisms and Selectivity

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions, allowing researchers to predict outcomes and optimize synthetic strategies before extensive experimental work. rsc.org For a modified nucleoside like 3-Benzyloxymethyl-5-methyluridine, these methods can be invaluable for understanding its synthesis, particularly the regioselectivity of the alkylation step.

The synthesis of N3-substituted uridine (B1682114) derivatives often involves the reaction of a protected uridine with an alkylating agent. A key challenge is achieving selectivity for the N3 position over other potential reaction sites, such as the O2, O4, and N1 positions of the uracil (B121893) ring. Quantum chemical calculations, particularly using DFT methods like B3LYP, can be employed to model the reaction pathway. epstem.netpleiades.online

This involves calculating the transition state energies for the attachment of the benzyloxymethyl group at each possible position. The position with the lowest calculated activation energy corresponds to the most kinetically favored product. rsc.org Furthermore, these models can account for the effects of solvents, bases, and protecting groups used in the reaction. For instance, calculations could compare the reaction profile of the direct alkylation of 5-methyluridine with that of a precursor with protecting groups on the sugar hydroxyls, providing a rationale for the observed experimental selectivity. By mapping the potential energy surface of the reaction, chemists can gain a detailed understanding of why the N3-benzyloxymethyl product is formed preferentially. researchgate.net

Interactive Table 2: Illustrative Quantum Calculation Data for Regioselectivity of Benzyloxymethylation of 5-methyluridine

This table provides an example of how quantum chemical calculations could be used to predict the most likely site of modification by comparing activation energies.

| Reaction Site | Relative Activation Energy (kcal/mol) (Hypothetical) | Predicted Product | Reason for Selectivity |

| N1 Position | +5.2 | Minor | Higher energy transition state due to electronic factors and steric hindrance from the sugar. |

| O2 Position | +8.1 | Minor/None | O-alkylation is generally less favorable than N-alkylation in aprotic solvents. |

| N3 Position | 0.0 (Reference) | Major | The most acidic proton is at N3, leading to the most stable transition state and the kinetically favored product. |

| O4 Position | +7.5 | Minor/None | Similar to O2, O-alkylation is less favorable. |

Molecular Modeling of Oligonucleotide Interactions with Modified Bases

Once a modified nucleoside is incorporated into a DNA or RNA strand, its impact on the structure, stability, and interaction of the oligonucleotide must be understood. Molecular modeling, especially molecular dynamics (MD) simulations, provides a dynamic view of these complex systems at an atomic level. nih.govnih.gov

Introducing a bulky, non-natural modification like 3-Benzyloxymethyl-5-methyluridine into an oligonucleotide can have significant consequences. Since the N3 position of uridine is involved in Watson-Crick hydrogen bonding with adenine, the benzyloxymethyl group completely disrupts this canonical pairing. MD simulations can be used to predict the structural outcome. The simulation would model how the modified base is accommodated within a DNA or RNA duplex: Does it swing out into the major or minor groove? Does it intercalate between adjacent base pairs? Or does it force a local distortion or "bubble" in the helix?

Furthermore, MD simulations combined with free energy calculation methods (e.g., alchemical free energy perturbation) can predict the thermodynamic stability of the modified duplex. nih.gov These calculations can estimate the change in melting temperature (ΔTm) resulting from the incorporation of 3-Benzyloxymethyl-5-methyluridine. It is expected that the loss of a hydrogen bond would lead to significant destabilization. The presence of the bulky hydrophobic benzyloxymethyl group could also lead to new, non-canonical interactions, such as π-π stacking with adjacent bases or interactions within the grooves of the duplex, which could partially offset the destabilization. nih.gov Such studies are crucial for designing antisense oligonucleotides, siRNAs, or aptamers where modified bases are used to tune binding affinity, nuclease resistance, and specificity. nih.gov

Interactive Table 3: Predicted Impact of a Single 3-Benzyloxymethyl-5-methyluridine Incorporation on a DNA Duplex

This table shows the type of predictive information that can be obtained from molecular modeling of an oligonucleotide containing a modified base.

| Property | Standard DNA Duplex (A-T pair) | Modified DNA Duplex (A / 3-BOM-5-Me-U) | Predicted Effect of Modification |

| Base Pairing | Watson-Crick (2 H-bonds) | Disrupted (No H-bonds) | Complete loss of canonical base pairing at the modification site. |

| Duplex Stability (ΔTm) | Reference (0 °C) | -5 to -10 °C | Significant destabilization due to the loss of hydrogen bonds. |

| Local Helix Geometry | B-form DNA | Local distortion/unwinding | The bulky group forces a change in local helical parameters to minimize steric clashes. |

| Solvent Accessible Surface Area | Standard | Increased | The hydrophobic benzyloxymethyl group is likely exposed to the solvent in one of the grooves. |

Q & A

Basic: What are the standard synthetic routes for 3-Benzyloxymethyl-5-methyluridine, and how can reaction conditions be optimized?

Answer:

A practical synthesis involves benzylation of a uridine derivative, as demonstrated in analogous compounds (e.g., 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine). Key steps include:

- Benzylation : Use benzyl bromide with sodium hydride (NaH) in tetrahydrofuran (THF) under anhydrous conditions .

- Optimization : Adjust stoichiometric ratios (e.g., excess benzyl bromide), reaction temperature (typically 0–25°C), and duration (12–24 hours). Protecting groups (e.g., trityl at the 5'-position) may enhance regioselectivity .

- Characterization : Confirm purity via HPLC and structural identity via H/C NMR.

Basic: What analytical techniques are essential for characterizing 3-Benzyloxymethyl-5-methyluridine?

Answer:

Critical techniques include:

- NMR Spectroscopy : H, C, and DEPT-135 for resolving benzyloxymethyl and methyl group signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 260 nm.

- Melting Point : Determine consistency with literature values.

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundantly reporting data already in tables/figures .

Advanced: How can structural ambiguities in benzylated uridine derivatives be resolved using spectroscopic methods?

Answer:

- 2D NMR : Use COSY and HSQC to assign proton-carbon correlations, particularly for overlapping signals in the benzyloxymethyl region.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Comparative Analysis : Cross-reference spectral data with structurally similar compounds (e.g., 3-methyluridine derivatives) to validate assignments .

Advanced: What strategies address low yields in the benzylation step during synthesis?

Answer:

- Catalyst Screening : Replace NaH with milder bases (e.g., KCO) or phase-transfer catalysts to reduce side reactions.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture-induced decomposition.

- Reaction Monitoring : Use TLC or in-situ IR to track progress and terminate reactions at optimal conversion .

Basic: How can researchers assess the purity and stability of 3-Benzyloxymethyl-5-methyluridine under different storage conditions?

Answer:

- Stability Studies : Perform accelerated degradation tests at 40°C/75% RH over 4 weeks. Analyze via HPLC for decomposition products.

- Purity Criteria : Ensure >95% purity (HPLC area%) and absence of benzyl bromide residuals (GC-MS).

- Storage Recommendations : Store at -20°C in amber vials under inert gas to prevent oxidation .

Advanced: How to design experiments to study the compound's mechanism of action in antitumor activity?

Answer:

- In Vitro Assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Include 5-fluorouracil as a positive control.

- Mechanistic Probes : Evaluate inhibition of thymidylate synthase or incorporation into RNA/DVA via radiolabeled analogs.

- In Vivo Models : Test efficacy in xenograft mouse models, monitoring tumor volume and survival rates. Document methods rigorously to enable replication .

Advanced: How should researchers handle contradictory data in biological activity studies?

Answer:

- Replication : Repeat assays across independent labs to rule out technical variability.

- Orthogonal Methods : Validate cytotoxicity results using both ATP-based (e.g., CellTiter-Glo®) and metabolic (e.g., resazurin) assays.

- Data Documentation : Follow journal guidelines to report raw data, statistical analyses (e.g., ANOVA), and potential confounders (e.g., solvent toxicity) in supplementary materials .

Basic: What are the best practices for reporting the synthesis and characterization of 3-Benzyloxymethyl-5-methyluridine in publications?

Answer:

- Experimental Section : Include detailed procedures (e.g., "Benzylation was performed with 1.2 eq benzyl bromide in THF at 0°C for 18 hours").

- Supplementary Data : Provide NMR spectra (with peak assignments), HPLC chromatograms, and crystallographic data (if available).

- Literature Comparison : Discuss yield and spectral data discrepancies with prior studies on uridine analogs .

Advanced: How does the benzyloxymethyl group influence the compound's physicochemical properties compared to other uridine derivatives?

Answer:

- Lipophilicity : The benzyloxymethyl group increases logP values, enhancing membrane permeability (predict via ChemAxon or experimental shake-flask methods).

- Stability : Evaluate hydrolytic susceptibility at pH 2–9 to assess suitability for in vivo applications.

- Solubility : Measure in aqueous buffers (e.g., PBS) and organic solvents (DMSO) to guide formulation strategies .

Advanced: What computational methods can predict the reactivity of 3-Benzyloxymethyl-5-methyluridine in nucleophilic environments?

Answer:

- DFT Calculations : Model transition states for benzylation or hydrolysis using software like Gaussian or ORCA.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify vulnerable functional groups.

- Docking Studies : Predict binding affinities to target enzymes (e.g., kinases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.